molecular formula C7H9N3O2 B1428622 3-Amino-6-methylpyrazine-2-carboxylic acid CAS No. 4896-36-0

3-Amino-6-methylpyrazine-2-carboxylic acid

Cat. No.: B1428622
CAS No.: 4896-36-0
M. Wt: 167.17 g/mol
InChI Key: VFKIJMHDBGWTIH-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-dichloropyrazine with methylamine, followed by hydrolysis. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

3-Amino-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyrazine-2-carboxylic acid in biological systems involves its interaction with various molecular targets. It can inhibit the growth of certain bacteria by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazine-2-carboxylic acid
  • 6-Methylpyrazine-2-carboxylic acid
  • 3-Amino-5-methylpyrazine-2-carboxylic acid

Uniqueness

3-Amino-6-methylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group on the pyrazine ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-6-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYILWQCQIWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4896-36-0
Record name NSC338222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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